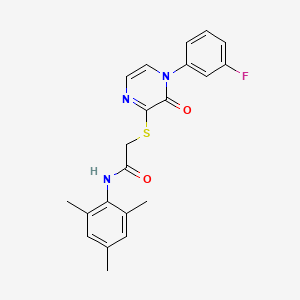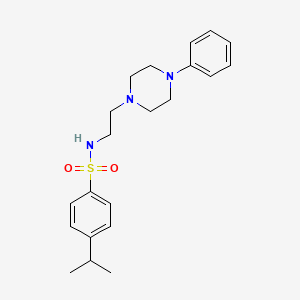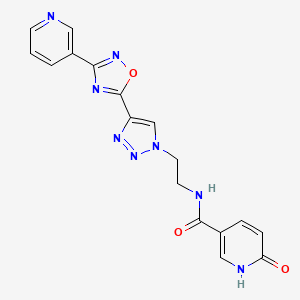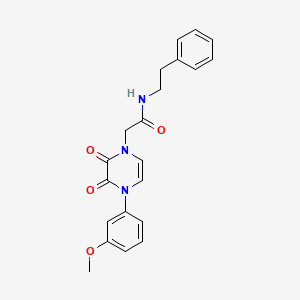
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that belongs to the family of propenamides. It is also known by the name of BAY 43-9006. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. In
作用機序
The mechanism of action of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves the inhibition of the Raf/MEK/ERK signaling pathway. This pathway is involved in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis. These effects make this compound a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
The advantages of using (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide in lab experiments include its potential anti-tumor and anti-angiogenic properties. However, there are some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit off-target effects, which can complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. One direction is to further explore its potential as an anti-cancer agent. This could involve studying its efficacy in combination with other anti-cancer drugs or developing new formulations to improve its solubility. Another direction is to investigate its potential as a treatment for other diseases, such as inflammatory disorders or cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
The synthesis of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves a series of chemical reactions. The first step involves the reaction of 3-bromo-4-ethoxyaniline with acetic anhydride to form 3-acetamido-4-ethoxybromobenzene. This compound is then reacted with potassium carbonate and 4-methoxybenzyl bromide to form 3-(4-methoxybenzyl)-4-ethoxybromobenzene. The final step involves the reaction of 3-(4-methoxybenzyl)-4-ethoxybromobenzene with cyanoacetic acid to form this compound.
科学的研究の応用
The (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor activity by inhibiting the Raf/MEK/ERK signaling pathway. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels, and therefore, it has been studied as a potential anti-cancer agent.
特性
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-3-25-18-9-4-13(11-17(18)20)10-14(12-21)19(23)22-15-5-7-16(24-2)8-6-15/h4-11H,3H2,1-2H3,(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQSYGIOCBABF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)


![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2674662.png)
![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)




![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2674670.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)